1-(Hexyloxy)-3-methylbenzene

Catalog No.
S8927804
CAS No.
57792-36-6
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
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1-(Hexyloxy)-3-methylbenzene

CAS Number

57792-36-6

Product Name

1-(Hexyloxy)-3-methylbenzene

IUPAC Name

1-hexoxy-3-methylbenzene

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3

InChI Key

YDACZHLEDINVIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C

1-(Hexyloxy)-3-methylbenzene, also known as 1-(hexyloxy)-3-toluene, is an organic compound with the molecular formula C13H20OC_{13}H_{20}O. It features a hexyloxy group attached to the benzene ring at the 1-position and a methyl group at the 3-position. This structure contributes to its unique physicochemical properties, such as its solubility and boiling point, making it suitable for various applications in chemistry and industry. The compound is characterized by its moderate hydrophobicity due to the long aliphatic hexyloxy chain, which enhances its potential interactions with biological membranes and other lipophilic environments .

  • Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide. For example, oxidation can yield hexanoic acid or 3-methylbenzoic acid.
  • Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to halogenated, nitrated, or sulfonated derivatives depending on the electrophile used. Common reagents include halogens in the presence of Lewis acids like aluminum chloride.

Major Products from Reactions

  • Oxidation Products: Hexanoic acid, 3-methylbenzoic acid.
  • Reduction Products: Hexanol, 3-methylcyclohexane.
  • Substitution Products: 3-bromo-1-(hexyloxy)-2-methylbenzene, 3-nitro-1-(hexyloxy)-2-methylbenzene.

Research into the biological activity of 1-(Hexyloxy)-3-methylbenzene suggests that it may interact with cellular membranes and proteins due to its lipophilic nature. The hexyloxy group enhances membrane penetration, potentially influencing various biological processes. Preliminary studies indicate that this compound could have applications in drug development and pharmacology by targeting specific biomolecular interactions .

The synthesis of 1-(Hexyloxy)-3-methylbenzene typically involves the following methods:

  • Williamson Ether Synthesis: A common method where 3-methylphenol (or toluene) reacts with hexyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. This reaction is usually carried out in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
  • Industrial Production: For larger scale production, continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. Advanced purification techniques are also utilized to ensure high purity of the final product.

Studies on the interactions of 1-(Hexyloxy)-3-methylbenzene with biological systems suggest that it may affect cellular functions through membrane interactions. Its lipophilicity allows it to penetrate lipid bilayers effectively, potentially altering membrane dynamics or protein interactions. Further research is needed to elucidate specific mechanisms of action and therapeutic potentials .

Several compounds share structural similarities with 1-(Hexyloxy)-3-methylbenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(Butyloxy)-3-methylbenzeneShorter butyloxy chainLower hydrophobicity compared to hexyloxy variant
1-(Octyloxy)-3-methylbenzeneLonger octyloxy chainHigher boiling point and different solubility characteristics
1-(Hexyloxy)-4-methylbenzeneHexyloxy group at the 4-positionDifferent position of substituents affects reactivity
1-(Hexyloxy)-3-ethylbenzeneEthyl group instead of a methyl groupVarying steric effects influencing reactivity

Uniqueness

The uniqueness of 1-(Hexyloxy)-3-methylbenzene lies in its specific combination of a hexyloxy group and a methyl group positioned on the benzene ring. This configuration imparts distinct physicochemical properties that make it particularly suitable for specialized applications across chemistry and biology .

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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